

An In-Depth Technical Guide to Bioconjugation with m-PEG7-4-nitrophenyl carbonate

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Compound of Interest

Compound Name: m-PEG7-4-nitrophenyl carbonate

Cat. No.: B609285

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This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of **m-PEG7-4-nitrophenyl carbonate** in bioconjugation. This amine-reactive polyethylene glycol (PEG) reagent is a valuable tool for modifying proteins, peptides, and other biomolecules, offering enhanced stability, solubility, and pharmacokinetic properties.

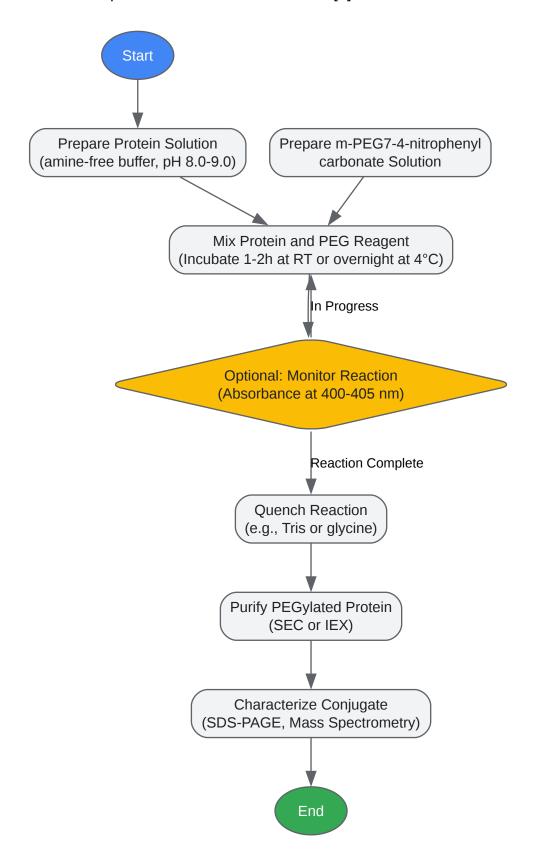
Core Mechanism of Action

The bioconjugation of **m-PEG7-4-nitrophenyl carbonate** to biomolecules primarily targets primary amines, such as the ε -amino group of lysine residues and the N-terminal α -amino group of proteins. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the unprotonated amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable, covalent urethane (carbamate) linkage between the PEG molecule and the biomolecule. A key feature of this reaction is the release of 4-nitrophenol (p-nitrophenol) as a byproduct, which can be monitored spectrophotometrically to track the progress of the conjugation reaction.[1][2][3][4]

The reaction is highly dependent on pH. For the primary amine to be nucleophilic, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups, generally in the range of pH 8.0 to 10.0.[5] However, the



stability of the protein at higher pH ranges must be considered.[5] While less reactive at lower pH, the reaction can still proceed, albeit at a slower rate.[5]





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